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molecular formula C9H5F2NO3 B8410726 5-(2,6-Difluorophenyl)oxazolidine-2,4-dione

5-(2,6-Difluorophenyl)oxazolidine-2,4-dione

Cat. No. B8410726
M. Wt: 213.14 g/mol
InChI Key: XPTFTIWHVUFKJU-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedure of Example 89, ethyl 1-hydroxy-1-(2,6-difluorophenyl)methanecarboximidate hydrochloride (12 g., 0.048 mole) in 500 ml. of tetrahydrofuran was converted to crude product. The crude was recrystallized from about 60 ml. of isopropanol to yield purified 5-(2,6-difluorophenyl)oxazolidine-2,4-dione [5.8 g., 57%; m.p. 196°-198° C., m/e 213 ir (KBr) 3175, 1812, 1739, 1361, 1152 cm-1 ].
Name
ethyl 1-hydroxy-1-(2,6-difluorophenyl)methanecarboximidate hydrochloride
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]([C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:16])[C:4](=[NH:8])[O:5]CC.[O:17]1CCC[CH2:18]1>>[F:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([F:16])[C:9]=1[CH:3]1[O:2][C:18](=[O:17])[NH:5][C:4]1=[O:8] |f:0.1|

Inputs

Step One
Name
ethyl 1-hydroxy-1-(2,6-difluorophenyl)methanecarboximidate hydrochloride
Quantity
12 g
Type
reactant
Smiles
Cl.OC(C(OCC)=N)C1=C(C=CC=C1F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was recrystallized from about 60 ml
CUSTOM
Type
CUSTOM
Details
of isopropanol to yield
CUSTOM
Type
CUSTOM
Details
purified 5-(2,6-difluorophenyl)oxazolidine-2,4-dione [5.8 g., 57%; m.p. 196°-198° C., m/e 213 ir (KBr) 3175, 1812, 1739, 1361, 1152 cm-1 ]

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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